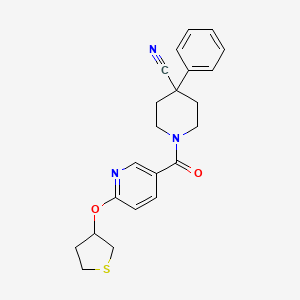

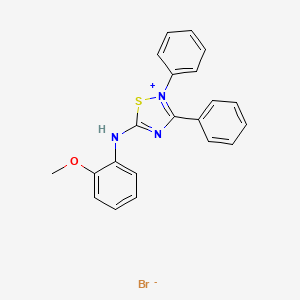

![molecular formula C15H19ClN2O B2754240 2-Chloro-4-[trans-3-amino-2,2,4,4-tetramethylcyclobutoxy]benzonitrile CAS No. 1818885-54-9](/img/structure/B2754240.png)

2-Chloro-4-[trans-3-amino-2,2,4,4-tetramethylcyclobutoxy]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Chloro-4-[trans-3-amino-2,2,4,4-tetramethylcyclobutoxy]benzonitrile” is a chemical compound with the CAS Number: 1818885-54-9 . It has a molecular weight of 278.78 . The IUPAC name for this compound is 4-((1r,3r)-3-amino-2,2,4,4-tetramethylcyclobutoxy)-2-chlorobenzonitrile .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19ClN2O/c1-14(2)12(18)15(3,4)13(14)19-10-6-5-9(8-17)11(16)7-10/h5-7,12-13H,18H2,1-4H3/t12-,13- . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

The compound is known to bind to E3 ligase ligands with weak binding affinities to VHL protein in the synthesis of PROTAC ARD-266 . Further details about its chemical reactions were not found in the search results.Physical And Chemical Properties Analysis

The compound is a solid . It has a density of 1.18±0.1 g/cm3 and a predicted boiling point of 394.9±42.0 °C . The compound should be stored in a dark place, sealed in dry, at 2-8°C .Applications De Recherche Scientifique

Chemical Synthesis

“2-Chloro-4-[trans-3-amino-2,2,4,4-tetramethylcyclobutoxy]benzonitrile” is used in the field of chemical synthesis . It is a key intermediate in the synthesis of various complex molecules due to its unique structure and reactivity .

Androgen Receptor Antagonist

This compound is known as AR antagonist 1 (compound 29) and is a potent androgen receptor (AR) antagonist . It binds to E3 ligase ligands with weak binding affinities to VHL protein .

PROTAC Ligand for E3 Ligase

The compound is used as a ligand for E3 ligase in the synthesis of PROTAC ARD-266 . PROTACs are Proteolysis Targeting Chimeras, a new class of drugs that target proteins for degradation .

Cancer Research

In cancer research, this compound is used due to its ability to bind to androgen receptors, which play a crucial role in certain types of cancer . It is used in the development of new cancer therapies .

Drug Discovery

The compound’s unique binding properties make it a valuable tool in drug discovery . It can be used to study the effects of modulating androgen receptor activity, which could lead to the development of new drugs .

Biological Activity Studies

The compound is used in biological activity studies due to its ability to bind to androgen receptors . This makes it useful for studying the role of these receptors in various biological processes .

Mécanisme D'action

Target of Action

The primary target of 2-Chloro-4-[trans-3-amino-2,2,4,4-tetramethylcyclobutoxy]benzonitrile is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

This compound acts as an AR antagonist . It binds to the androgen receptor, preventing its activation and subsequent translocation to the nucleus . This inhibits the transcription of genes that are regulated by androgens, leading to a decrease in the expression of androgen-responsive genes .

Biochemical Pathways

The compound is involved in the Proteolysis Targeting Chimera (PROTAC) pathway . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . In this case, the compound binds to E3 ligase ligands with weak binding affinities to VHL protein in the synthesis of PROTAC ARD-266 .

Pharmacokinetics

It is known that the compound is a solid at room temperature . It is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°C .

Result of Action

The result of the action of this compound is the degradation of the androgen receptor . This leads to a decrease in the expression of androgen-responsive genes, which can have various effects depending on the specific genes that are affected .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the stability of the compound can be affected by light, temperature, and humidity . Therefore, it is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°C

Safety and Hazards

Propriétés

IUPAC Name |

4-(3-amino-2,2,4,4-tetramethylcyclobutyl)oxy-2-chlorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O/c1-14(2)12(18)15(3,4)13(14)19-10-6-5-9(8-17)11(16)7-10/h5-7,12-13H,18H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQAQKRIAFCCDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C1OC2=CC(=C(C=C2)C#N)Cl)(C)C)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001147413 |

Source

|

| Record name | 4-[(trans-3-Amino-2,2,4,4-tetramethylcyclobutyl)oxy]-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001147413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-[trans-3-amino-2,2,4,4-tetramethylcyclobutoxy]benzonitrile | |

CAS RN |

1818885-54-9 |

Source

|

| Record name | 4-[(trans-3-Amino-2,2,4,4-tetramethylcyclobutyl)oxy]-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001147413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

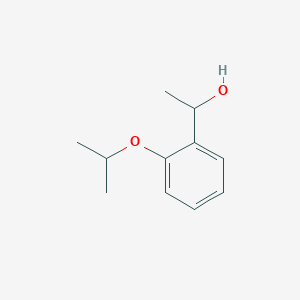

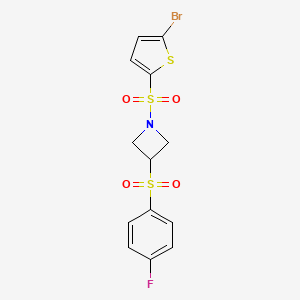

![5,7-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2754160.png)

![3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL](/img/structure/B2754166.png)

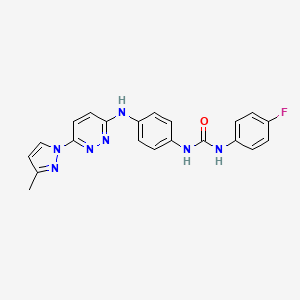

![5-((3,4-Difluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2754167.png)

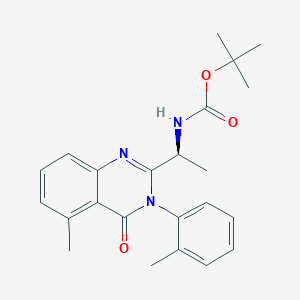

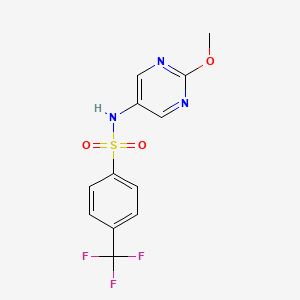

![1-benzyl-7-methyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B2754172.png)

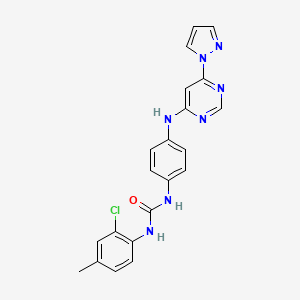

![1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B2754173.png)

![6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione](/img/no-structure.png)